molecular formula C18H8BrN3O6 B15020798 6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15020798
M. Wt: 442.2 g/mol
InChI Key: VQFWSVOSKWCRNQ-UHFFFAOYSA-N
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Description

6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by the presence of bromine, nitro, and phenyl groups attached to the benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzoisoquinoline precursor, followed by bromination and subsequent coupling with a nitrophenyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and brominating agents like bromine or N-bromosuccinimide (NBS). The final coupling step may involve palladium-catalyzed cross-coupling reactions under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Amino derivatives: Formed by the reduction of nitro groups.

    Quinones: Formed by the oxidation of the compound.

    Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the nitro and bromine groups may contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-5-nitroisoquinoline: Shares the bromine and nitro groups but lacks the phenyl group.

    5-nitro-2-phenylisoquinoline: Contains the nitro and phenyl groups but lacks the bromine atom.

    6-bromo-2-(3-nitrophenyl)isoquinoline: Similar structure but with different positioning of the nitro group.

Uniqueness

6-bromo-5-nitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of bromine, nitro, and phenyl groups in the benzoisoquinoline framework makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C18H8BrN3O6

Molecular Weight

442.2 g/mol

IUPAC Name

6-bromo-5-nitro-2-(3-nitrophenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H8BrN3O6/c19-16-11-5-2-6-12-15(11)13(8-14(16)22(27)28)18(24)20(17(12)23)9-3-1-4-10(7-9)21(25)26/h1-8H

InChI Key

VQFWSVOSKWCRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC4=C3C(=CC(=C4Br)[N+](=O)[O-])C2=O

Origin of Product

United States

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